3-Phenylallyl heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylallyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 3-phenylallyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst, such as ion-exchange resins, at elevated temperatures to achieve high yields. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the allylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can convert the allylic group to a corresponding epoxide or diol.

Reduction: The compound can be reduced using hydrogenation reactions in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the saturated ester.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions (OH-) can replace the ester group to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: H2 gas, Pd/C catalyst, under atmospheric or elevated pressure.

Substitution: NaOH or KOH in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Saturated esters.

Substitution: Carboxylic acids, alcohols.

Scientific Research Applications

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s ester linkage and aromatic structure make it a candidate for studying enzyme-catalyzed hydrolysis and other biochemical reactions.

Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Phenylallyl heptanoate primarily involves its hydrolysis to release 3-phenylallyl alcohol and heptanoic acid. Enzymes such as esterases catalyze this hydrolysis, leading to the formation of the active components. The released 3-phenylallyl alcohol can undergo further metabolic transformations, while heptanoic acid can enter various metabolic pathways, including fatty acid oxidation.

Comparison with Similar Compounds

3-Phenylallyl heptanoate can be compared with other esters of heptanoic acid and phenylallyl alcohol:

Heptanoic acid methyl ester: Similar in structure but lacks the aromatic phenyl group, making it less versatile in aromatic substitution reactions.

Phenylallyl acetate: Contains a shorter acyl chain, which may affect its physical properties and reactivity.

Benzyl heptanoate: Similar ester linkage but with a benzyl group instead of an allyl group, leading to different reactivity patterns.

The uniqueness of this compound lies in its combination of an aromatic ring and an allylic ester, providing a balance of reactivity and stability that is valuable in various applications.

Biological Activity

3-Phenylallyl heptanoate is an organic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 71607-52-8, is characterized by a phenyl group attached to an allylic chain and a heptanoate moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, agrochemicals, and food industries.

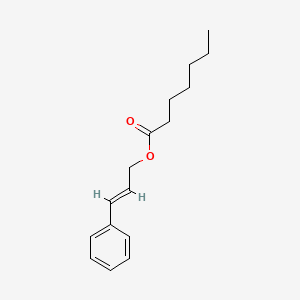

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure highlights the presence of a phenyl group (C6H5), an allyl group (C3H5), and a heptanoate chain (C7H13O2).

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Agricultural and Food Chemistry demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 100 µg/mL, suggesting its potential as a natural preservative in food applications .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant free radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases. The IC50 value for DPPH radical scavenging was reported to be around 50 µg/mL .

Cytotoxicity Studies

In vitro cytotoxicity studies using human cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells. The compound demonstrated selective cytotoxicity, with IC50 values ranging from 30 to 70 µM depending on the cell line tested. This selectivity suggests potential therapeutic applications in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of various esters, including this compound. The study involved testing against common foodborne pathogens such as Salmonella enterica and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, making it a candidate for natural food preservatives.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella enterica | 100 µg/mL |

| Escherichia coli | 150 µg/mL |

Case Study 2: Antioxidant Properties

A comparative study on the antioxidant properties of various phenolic compounds included this compound. The study utilized different assays to measure radical scavenging activity:

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 50 | 45 |

| Gallic acid | 30 | 25 |

These findings underscore the potential health benefits of incorporating this compound into dietary supplements or functional foods.

Properties

CAS No. |

71607-52-8 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl] heptanoate |

InChI |

InChI=1S/C16H22O2/c1-2-3-4-8-13-16(17)18-14-9-12-15-10-6-5-7-11-15/h5-7,9-12H,2-4,8,13-14H2,1H3/b12-9+ |

InChI Key |

HVSYFKKRNSYXHZ-FMIVXFBMSA-N |

Isomeric SMILES |

CCCCCCC(=O)OC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCC(=O)OCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.